molecular formula C10H6N6O2 B2853057 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one CAS No. 1239847-01-8

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No.: B2853057
CAS No.: 1239847-01-8
M. Wt: 242.198
InChI Key: BHJUYHQJKNLPBP-UHFFFAOYSA-N
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Description

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) fused to a 1,2,4-oxadiazole ring substituted at position 3 with a pyrazine moiety. Its molecular formula is C₁₀H₆N₆O₂, with a molecular weight of 266.2 g/mol .

The oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the pyrazine group may contribute to π-π stacking interactions in enzyme active sites . The compound’s synthesis likely involves cyclization reactions, as seen in analogous pyridazinone derivatives (e.g., using potassium carbonate and halides in acetone) .

Properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O2/c17-8-2-1-6(14-15-8)10-13-9(16-18-10)7-5-11-3-4-12-7/h1-5H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUYHQJKNLPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the pyrazine and oxadiazole groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate hydrazine derivatives and dicarbonyl compounds to form the pyridazinone ring.

    Condensation Reactions: Using pyrazinecarboxylic acid derivatives and oxadiazole intermediates under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one C₇H₇N₅O₂ 193.16 Methyl group on oxadiazole Increased lipophilicity; reduced steric bulk compared to pyrazine
6-(3,4-Dimethylphenyl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one C₂₃H₂₀N₄O₄ 416.44 Thiophene-oxadiazole; dimethylphenyl Enhanced aromatic interactions; higher molecular weight may limit bioavailability

Key Observations :

  • Pyrazine vs.
  • Aromatic vs. Aliphatic Substituents : Thiophene and dimethylphenyl groups (C₂₃H₂₀N₄O₄) introduce bulkier hydrophobic moieties, which may enhance membrane permeability but increase metabolic instability .
Fluorinated Pyridazinone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Relevance
2-[(5-Fluoropyridin-3-yl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3(2H)-one C₁₆H₁₁F₄N₅O₂ 389.29 Fluoropyridine; trifluoroethoxy Enhanced metabolic stability and target affinity due to fluorine’s electronegativity
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine C₉H₈FN₅ 205.19 Fluoropyridine; amine group Potential kinase inhibition activity

Key Observations :

  • Fluorine Incorporation : Fluorine atoms improve bioavailability and binding kinetics by modulating electron density and resisting oxidative metabolism .
  • Trifluoroethoxy Groups : The trifluoroethoxy moiety in C₁₆H₁₁F₄N₅O₂ enhances lipophilicity, favoring blood-brain barrier penetration .
Thiazole- and Thiazepine-Fused Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity
6-(3-((2Z,4E)-2-Phenylbenzo[b][1,4]thiazepin-4-yl)pyridazin-3(2H)-one C₂₁H₁₄N₄OS 370.43 Thiazepine-pyrrole fusion Anticancer potential via topoisomerase inhibition
Imidazo[1,2-b]pyridazine derivatives Variable 250–400 Imidazole-pyridazine fusion Broad-spectrum kinase inhibition

Key Observations :

  • Imidazo[1,2-b]pyridazine Core : These derivatives exhibit potent kinase inhibition, suggesting that nitrogen-rich fused systems are critical for enzyme interaction .

Biological Activity

6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: C10H6N6O2C_{10}H_{6}N_{6}O_{2} and a CAS number of 1239847-01-8. Its structure features a pyridazinone core substituted with a pyrazinyl oxadiazole group, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. For example, derivatives of oxadiazoles have been shown to exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain oxadiazole compounds demonstrated low minimum inhibitory concentrations (MICs), suggesting potential as anti-TB agents .

CompoundMIC (µg/mL)Activity Against
This compound0.072Mtb (wild-type)
Other Oxadiazole Derivative50Mtb (monoresistant strains)

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. Studies demonstrated that the compound increased oxygen consumption rates (OCR) in L6 rat myoblast cells, indicating its role as a mitochondrial uncoupler .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial resistance mechanisms.
  • Mitochondrial Targeting : It acts as a mitochondrial uncoupler, leading to increased cellular respiration and potential apoptosis in cancer cells .

Study on Antitubercular Activity

A study by Parikh et al. (2020) synthesized various oxadiazole derivatives and tested their efficacy against Mtb. The results indicated that certain compounds exhibited promising antitubercular activity with favorable pharmacokinetic profiles .

Evaluation of Cytotoxic Effects

In another study focusing on mitochondrial uncoupling activity, compounds similar to this compound were evaluated for their effects on OCR in myoblast cells. The findings suggested that these compounds could effectively increase OCR compared to controls .

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